Silver(1+) periodate

Catalog No.
S1516991
CAS No.
15606-77-6
M.F
Ag5IO6
M. Wt
298.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver(1+) periodate

CAS Number

15606-77-6

Product Name

Silver(1+) periodate

IUPAC Name

silver;periodate

Molecular Formula

Ag5IO6

Molecular Weight

298.77 g/mol

InChI

InChI=1S/Ag.HIO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1

InChI Key

JWUKKEHXERVSKS-UHFFFAOYSA-M

SMILES

[O-]I(=O)(=O)=O.[Ag+]

Canonical SMILES

[O-]I(=O)(=O)=O.[Ag+]

Silver(1+) periodate (CAS 15606-77-6), often commercially represented by the formula AgIO4 or the related pentasilver hexaoxoiodate (Ag5IO6), is a specialized inorganic oxidizing agent and functional precursor . Characterized by the coordination of silver cations with high-oxidation-state periodate anions, this compound offers a specific combination of strong oxidative potential, narrow band gap properties (typically around 2.1 eV), and sustained silver-ion release capabilities [1]. In industrial and laboratory procurement, it is primarily sourced as a robust alternative to conventional silver salts or alkali periodates, offering enhanced thermal stability—with shelf lives exceeding two years at room temperature—and resistance to deactivation in complex chemical environments[2]. Its dual-action nature makes it a highly valuable raw material for synthesizing visible-light-driven photocatalysts, formulating advanced antimicrobial coatings, and executing rapid organic oxidations or colorimetric analytical assays where standard reagents fail to perform efficiently.

Attempting to substitute silver(1+) periodate with generic silver sources (like silver nitrate) or standard oxidants (like potassium periodate) frequently leads to process failures and diminished end-product efficacy [1]. Conventional silver salts are highly susceptible to rapid precipitation or inactivation when exposed to chlorides, sulfides, or biological fluids, rendering them ineffective in complex formulations or real-world antimicrobial applications [2]. Conversely, while alkali periodates (such as NaIO4 or KIO4) provide oxidative power, they lack the intrinsic visible-light photosensitization capabilities and the synergistic heavy-metal coordination required for advanced heterojunction catalysts [1]. Furthermore, in strongly acidic analytical environments, potassium periodate exhibits sluggish oxidation kinetics compared to the rapid, sustained reactivity of silver periodate[3]. Consequently, substituting silver(1+) periodate compromises both the environmental stability of the active silver species and the kinetic efficiency of the periodate oxidation, forcing buyers to use this specific compound for high-demand synthetic and functional material workflows.

Enhanced Thermal Stability and Long-Term Storage Viability

For industrial procurement, the thermal stability of a precursor dictates its viability in high-temperature manufacturing processes and its long-term shelf life. Silver(1+) periodate (specifically the Ag5IO6 form) demonstrates high thermal resilience, remaining compositionally stable (100% active material) even when subjected to 90°C for over 28 days [1]. In contrast, pentabasic silver(III) periodate complexes (such as diperiodatoargentates) are notoriously unstable in isolation and typically decompose at temperatures below 85°C . This thermal stability translates to a guaranteed shelf life of over two years at room temperature, drastically reducing material degradation risks and waste during extended storage or high-temperature compounding[1].

Evidence DimensionThermal decomposition threshold and stability duration
Target Compound DataStable at 90°C for >28 days; >2 years shelf life
Comparator Or BaselinePentabasic silver(III) periodates (Decompose <85°C; unstable in isolation)
Quantified Difference>5°C higher baseline stability and proven multi-year ambient stability
ConditionsSolid-state thermal analysis (DSC/TGA) and accelerated aging at 90°C

Ensures that the compound can withstand aggressive manufacturing conditions and extended supply chain timelines without loss of oxidative or catalytic potency.

Accelerated Oxidation Kinetics in Highly Acidic Media

In analytical and synthetic workflows requiring strong acidic conditions, the choice of periodate salt drastically impacts reaction times and product stability. When utilized for the colorimetric determination of trace metals (such as manganese) in concentrated sulfuric acid, silver periodate drives the oxidation process to completion far faster than traditional alkali periodates [1]. Specifically, silver periodate enables the accurate determination of 10γ manganese within just 5 minutes, producing a stable coloration that lasts significantly longer than the transient results achieved with potassium periodate[1]. This kinetic advantage in concentrated H2SO4 prevents workflow bottlenecks and improves the reproducibility of oxidation-dependent assays.

Evidence DimensionOxidation rate and color stability in concentrated H2SO4
Target Compound DataComplete oxidation and stable coloration within 5 minutes
Comparator Or BaselinePotassium periodate (Far slower coloration and inferior color longevity)
Quantified DifferenceSignificantly accelerated reaction kinetics and enhanced product stability
Conditions100 cc concentrated sulfuric acid solution with 10γ manganese

Allows analytical laboratories and chemical manufacturers to drastically reduce reaction times and improve assay reliability in highly acidic environments.

Band Gap Engineering for Visible-Light Photocatalysis

As a precursor for semiconductor photocatalysts, silver(1+) periodate offers intrinsic optoelectronic advantages over conventional zinc or titanium oxides. Bare ZnO typically features a wide band gap (~3.2 eV), restricting its photocatalytic activation exclusively to the ultraviolet spectrum[1]. However, AgIO4 possesses a narrow intrinsic band gap of approximately 2.1 eV. When integrated into a heterostructure (e.g., 15 wt% AgIO4/ZnO), the composite achieves a reduced band gap of 2.23 eV, successfully shifting the material's light-harvesting capability into the visible sunlight region [1]. This specific heterojunction facilitates efficient electron transfer, resulting in the removal of 98% of indigo carmine dye, a performance metric unattainable by UV-dependent baseline materials[1].

Evidence DimensionBand gap energy and visible light activation
Target Compound DataAgIO4 / ZnO heterostructure (Band gap of 2.23 eV; 98% dye removal under sunlight)
Comparator Or BaselineBare ZnO baseline (~3.2 eV band gap; UV-restricted)
Quantified Difference~1.0 eV reduction in band gap, enabling high-efficiency visible-light catalysis
ConditionsPhotodegradation of indigo carmine dye under natural sunlight

Provides material scientists with a highly effective precursor to manufacture next-generation, solar-driven environmental remediation catalysts without relying on UV lamps.

Resistance to Chemical Inactivation in Complex Formulations

The formulation of antimicrobial coatings and medical devices requires active agents that do not precipitate or deactivate upon contact with biological fluids. Conventional ionic silver sources, such as silver nitrate, are rapidly inactivated by chlorides, sulfides, and proteins present in blood, sweat, or mucin [1]. Silver(1+) periodate overcomes this limitation through its specific coordination chemistry; the oxidized silver and high-oxidation-state iodine complex (e.g.,[Ag2IO6]3-) remains thermally and chemically stable in these challenging environments [1]. This resistance to halide and sulfide quenching ensures that the silver ions retain their antimicrobial activity and successfully penetrate biofilm matrices, achieving complete kill of resilient pathogens (like SARS-CoV-2 and murine norovirus) within 4 hours [2].

Evidence DimensionAntimicrobial activity retention in the presence of inactivating agents
Target Compound DataSilver(1+) periodate (Retains activity and penetrates biofilms in biological fluids)
Comparator Or BaselineConventional ionic silver / Silver nitrate (Rapidly inactivated by chlorides/sulfides)
Quantified DifferenceSustained efficacy and biofilm penetration vs. immediate precipitation
ConditionsExposure to biological fluids (urine, mucin, blood) and viral challenge assays

Critical for procuring active pharmaceutical ingredients or coating additives that must perform reliably in real-world, high-chloride biological environments.

Visible-Light-Driven Photocatalyst Manufacturing

Directly leveraging its narrow 2.1 eV band gap, silver periodate is a highly effective precursor for synthesizing AgIO4/ZnO or Ag3PO4@AgIO4 heterostructures [1]. It is the selected choice for companies developing solar-activated water treatment systems for organic dye degradation.

Advanced Antimicrobial and Antiviral Coatings

Due to its resistance to chloride and sulfide inactivation, this compound is highly suited for formulating medical device coatings, wound dressings, and high-touch surface disinfectants where conventional silver nitrate would fail upon contact with biological fluids [REFS-2, REFS-4].

Rapid Analytical Reagents for Trace Metal Detection

Utilizing its accelerated oxidation kinetics in concentrated acids, silver periodate is highly suited for analytical laboratories requiring fast, stable colorimetric assays, such as the trace determination of manganese in caustic soda or industrial effluents [3].

Solid-State Oxidant for High-Temperature Processing

Thanks to its proven stability at 90°C for extended periods and a shelf life exceeding two years, it serves as a reliable, long-lasting oxidizing agent in solid-state chemical syntheses and industrial formulations where thermal degradation of standard periodates is a concern [4].

Wikipedia

Silver(I) periodate

Dates

Last modified: 04-14-2024

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